molecular formula C19H20ClN3O B509563 [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine CAS No. 879590-27-9

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine

Cat. No. B509563
CAS RN: 879590-27-9
M. Wt: 341.8g/mol
InChI Key: LFAOPVVXRPIXJJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine, also known as 5-chloro-2-piperazin-4-ylcinnamamide, is a synthetic amine compound that is used in various scientific research applications, including drug development and biochemical studies. It is a versatile compound that can be used to study the properties of different molecules, as well as the effects of drugs on the body. The compound has a wide range of biochemical and physiological effects, and can be used to study the mechanisms of action of different drugs.

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for “[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine”, but unfortunately, the available information does not provide a comprehensive analysis of unique applications for this compound. The search results mainly include suppliers and manufacturers of this chemical, such as Ambeed , Amerigo Scientific , and BLDPharm , which offer technical documents and quality specifications but do not detail specific research applications.

properties

IUPAC Name

(E)-1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-7-8-18(17(21)14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAOPVVXRPIXJJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine

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